molecular formula C21H34BrNO2 B8596389 Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- CAS No. 102294-93-9

Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl-

Katalognummer: B8596389
CAS-Nummer: 102294-93-9
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: YCFHMIUCSJLIJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is an organic compound with the molecular formula C21H34BrNO2 It is a derivative of benzamide, featuring a bromohexyl group and an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- undergoes various types of chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution reactions: Products include azides, nitriles, or other substituted derivatives.

    Oxidation reactions: Products include corresponding oxides or ketones.

    Reduction reactions: Products include corresponding alcohols.

    Hydrolysis: Products include corresponding alcohols and acids.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- involves its interaction with specific molecular targets. The bromohexyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially altering their function. The diethylbenzamide moiety may interact with hydrophobic pockets in proteins, further influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{4-[(6-Bromohexyl)oxy]butyl}benzene: Lacks the diethylamide group, making it less hydrophobic.

    N,N-diethylbenzamide: Lacks the bromohexyl and ether linkage, making it less reactive.

    6-Bromohexanol: Lacks the benzamide and ether linkage, making it less complex.

Uniqueness

Benzamide, 4-[4-[(6-bromohexyl)oxy]butyl]-N,N-diethyl- is unique due to its combination of a bromohexyl group, ether linkage, and diethylbenzamide moiety.

Eigenschaften

CAS-Nummer

102294-93-9

Molekularformel

C21H34BrNO2

Molekulargewicht

412.4 g/mol

IUPAC-Name

4-[4-(6-bromohexoxy)butyl]-N,N-diethylbenzamide

InChI

InChI=1S/C21H34BrNO2/c1-3-23(4-2)21(24)20-14-12-19(13-15-20)11-7-10-18-25-17-9-6-5-8-16-22/h12-15H,3-11,16-18H2,1-2H3

InChI-Schlüssel

YCFHMIUCSJLIJK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)CCCCOCCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.